molecular formula C15H12ClF3O2 B8032261 1-Chloro-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene

1-Chloro-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene

Cat. No.: B8032261
M. Wt: 316.70 g/mol
InChI Key: VFXGRJHKNOJZLE-UHFFFAOYSA-N
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Description

1-Chloro-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene is an organic compound that features a trifluoromethyl group, a methoxyphenyl group, and a chloro substituent on a benzene ring

Preparation Methods

The synthesis of 1-Chloro-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with appropriate starting materials in nonchlorinated organic solvents .

Chemical Reactions Analysis

1-Chloro-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability. The compound can form various intermediates and transition states, depending on the reaction conditions and the presence of catalysts .

Comparison with Similar Compounds

1-Chloro-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-chloro-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3O2/c1-20-13-4-2-10(3-5-13)9-21-14-7-11(15(17,18)19)6-12(16)8-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXGRJHKNOJZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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